molecular formula C8H8INO B1611575 2-(4-Iodophenyl)acetamide CAS No. 84863-81-0

2-(4-Iodophenyl)acetamide

Cat. No. B1611575
CAS RN: 84863-81-0
M. Wt: 261.06 g/mol
InChI Key: RKJMVTJNBPMLGH-UHFFFAOYSA-N
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Patent
US05919793

Procedure details

1-Butylamine (1.83 g) was added to a solution of 4-iodophenylacetyl chloride (2.80 g) in ether (25 ml), and the reaction mixture was stirred at ambient temperature for 5 minutes. The reaction mixture was then partitioned between water (30 ml) and ethyl acetate (50 ml). The organic layer was washed with 2M aqueous hydrochloric acid (25 ml), water (30 ml), brine (25 ml), dried (MgSO4), and evaporated to give N-1-butyl, (4-iodophenyl)acetamide, as a colourless crystalline solid, (2.9 g), mp.: 100-102° C., NMR: 0.82-0.88(3H,t), 1.18-1.43(4H,m), 3.00-3.06(2H,q), 3.35(2H,s), 7.03-7.67(4H,AB), 7.97(H,bt); m/z 318 (M+H).
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH2:5])CCC.[I:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14](Cl)=[O:15])=[CH:9][CH:8]=1>CCOCC>[I:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([NH2:5])=[O:15])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
C(CCC)N
Name
Quantity
2.8 g
Type
reactant
Smiles
IC1=CC=C(C=C1)CC(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between water (30 ml) and ethyl acetate (50 ml)
WASH
Type
WASH
Details
The organic layer was washed with 2M aqueous hydrochloric acid (25 ml), water (30 ml), brine (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
IC1=CC=C(C=C1)CC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.